![molecular formula C12H22N2O2 B12282382 Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that features prominently in the synthesis of tropane alkaloids. These alkaloids are known for their diverse biological activities, making this compound a valuable target in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation techniques. For instance, a solution of the compound in methanol with 10% palladium hydroxide on charcoal is stirred under a hydrogen atmosphere at 40°C overnight. The product is then filtered and evaporated to yield the desired compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on charcoal.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on charcoal, hydrogen gas.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the bicyclic scaffold.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is widely used in scientific research due to its role in the synthesis of tropane alkaloids. These alkaloids have significant applications in:
Chemistry: As intermediates in the synthesis of complex organic molecules.
Biology: Studying the biological activities of tropane alkaloids.
Medicine: Developing drugs that target the central nervous system, given the biological activities of tropane alkaloids.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with various molecular targets, particularly in the central nervous system. The compound can act as a precursor to tropane alkaloids, which are known to inhibit neurotransmitter reuptake, thereby increasing the levels of neurotransmitters like dopamine and serotonin in the synaptic cleft. This leads to enhanced neurotransmission and various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Tropane: A bicyclic organic compound that serves as the core structure for many alkaloids.
Cocaine: A tropane alkaloid with potent stimulant effects.
Atropine: Another tropane alkaloid used in medicine for its anticholinergic properties.
Uniqueness: Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific tert-butyl and amino substitutions, which confer distinct chemical properties and reactivity compared to other tropane derivatives .
Eigenschaften
Molekularformel |
C12H22N2O2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
tert-butyl (1S,5R,6S)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-5-4-6-10(14)9(13)7-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10+/m0/s1 |
InChI-Schlüssel |
FHDFHYKWBSUCBY-LPEHRKFASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]1[C@H](C2)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



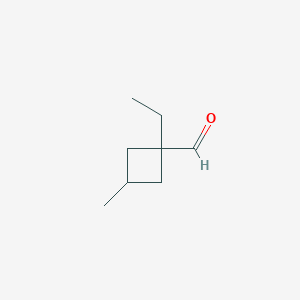
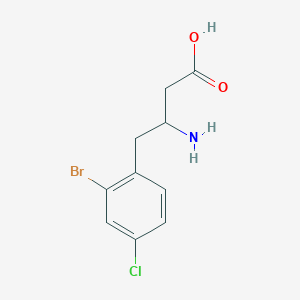


![1-[2-[Tert-butyl(diphenyl)silyl]oxynaphthalen-1-yl]-3-[[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]iminomethyl]naphthalen-2-ol](/img/structure/B12282329.png)
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]indol-1-ium-5-sulfonate](/img/structure/B12282335.png)
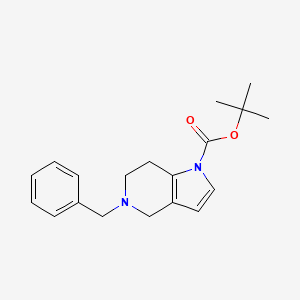
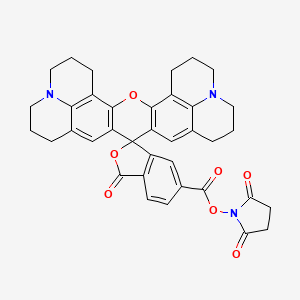
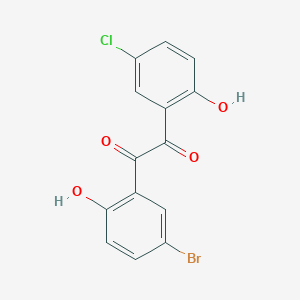
![tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate](/img/structure/B12282389.png)
![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)


